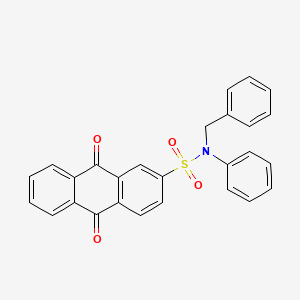

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . Another related compound, “2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)Thiazoles”, was synthesized from N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas with in situ generated α-bromoacetone in the presence of triethylamine .Aplicaciones Científicas De Investigación

Cancer Therapies and Enzyme Inhibition

Research has identified sulfonamide compounds as potent inhibitors of human carbonic anhydrases (CAs), which play a significant role in the pathology of several diseases, including cancer. The inhibition of CAs, particularly hCA IX, which is overexpressed in hypoxic tumors, represents a promising approach toward novel cancer therapies. Glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, have shown potential in this area due to their ability to selectively inhibit hCA IX, highlighting the relevance of such compounds in developing targeted cancer treatments (Wilkinson et al., 2006).

Material Science and Photoluminescence

In the field of material science, the synthesis and cross-linking of benzoxazine-containing anthracene moieties have led to the development of thermally stable photoluminescent benzoxazine resins. These compounds exhibit high quantum yields and the potential for creating curing resins whose degree of curing can be visually estimated through the observation of photoluminescence, indicating significant applications in materials science and engineering (Goto et al., 2020).

Catalytic and Photochemical Processes

A novel approach to the catalytic asymmetric cleavage of sp3 C-N bonds to access highly enantioenriched N-benzylic sulfonamides has been demonstrated. This method involves kinetic resolution with benzyl thiol, suggesting applications in the synthesis of enantioenriched compounds for pharmaceuticals and agrochemicals (Wu & Tian, 2012).

Green Chemistry

Research into the green and efficient synthesis of sulfonamides, catalyzed by nano-Ru/Fe(3)O(4), presents an environmentally benign method for the coupling of sulfonamides and alcohols. This process, highlighting a domino dehydrogenation-condensation-hydrogenation sequence, emphasizes the importance of developing sustainable chemical processes that minimize environmental impact (Shi et al., 2009).

Propiedades

IUPAC Name |

N-benzyl-9,10-dioxo-N-phenylanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO4S/c29-26-22-13-7-8-14-23(22)27(30)25-17-21(15-16-24(25)26)33(31,32)28(20-11-5-2-6-12-20)18-19-9-3-1-4-10-19/h1-17H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYUWMIUWADCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2689616.png)

![5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689619.png)

![N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2689627.png)